Physicochemical Profiling and Analytical Methodologies for Methyl 3-(benzylcarbamoyl)benzoate
Physicochemical Profiling and Analytical Methodologies for Methyl 3-(benzylcarbamoyl)benzoate
A Technical Guide for Preclinical Drug Development
Executive Summary
In the landscape of preclinical drug development, the physicochemical profiling of a novel chemical entity (NCE) dictates its trajectory through formulation, pharmacokinetics (PK), and ultimate clinical viability. Methyl 3-(benzylcarbamoyl)benzoate (CAS: 925159-45-1) is a synthetic small molecule characterized by a benzoate ester and a benzyl-substituted carboxamide[1].
As a Senior Application Scientist, I approach the characterization of such benzamide derivatives not merely as a data-gathering exercise, but as the foundational step in predicting biological behavior. The strategic placement of the benzylcarbamoyl group at the meta position of the benzoate ring creates a unique steric and electronic environment. This whitepaper synthesizes the fundamental molecular descriptors of Methyl 3-(benzylcarbamoyl)benzoate and provides field-proven, self-validating experimental protocols for its physicochemical characterization.
Structural Parameters & Molecular Descriptors
Understanding the baseline molecular descriptors is critical before initiating in vitro assays. The table below summarizes the core quantitative data for Methyl 3-(benzylcarbamoyl)benzoate, synthesized from authoritative chemical databases and chemoinformatic calculations[2][3].
| Property | Value | Implication for Drug Development |
| Chemical Name | Methyl 3-(benzylcarbamoyl)benzoate | Nomenclature standard for regulatory filings. |
| CAS Number | 925159-45-1 | Unique identifier for compliance and sourcing[1]. |
| Molecular Formula | C₁₆H₁₅NO₃ | Indicates a carbon-rich, moderately lipophilic scaffold[4]. |
| Molecular Weight | 269.30 g/mol | Well below the 500 Da threshold, favoring oral absorption[3]. |
| Hydrogen Bond Donors (HBD) | 1 (Amide NH) | Low HBD count minimizes desolvation energy penalties. |
| Hydrogen Bond Acceptors (HBA) | 4 (N and O atoms) | Optimal for interacting with target binding pockets. |
| Topological Polar Surface Area | 55.4 Ų | < 90 Ų strongly predicts excellent blood-brain barrier (BBB) and cellular permeability. |
| Predicted LogP (cLogP) | ~3.2 - 3.5 | Ideal lipophilicity for balancing solubility and membrane partitioning. |
ADME Implications & Membrane Permeability Dynamics
The physicochemical properties of Methyl 3-(benzylcarbamoyl)benzoate perfectly align with Lipinski’s Rule of Five, making it a highly "druglike" candidate.
Causality in Molecular Design: The molecule's Topological Polar Surface Area (TPSA) of 55.4 Ų is driven by the ester and amide linkages. Because the TPSA is well below the generally accepted threshold of 140 Ų for intestinal absorption and 90 Ų for central nervous system (CNS) penetration, this compound is theoretically capable of rapid transcellular passive diffusion. Furthermore, its moderate lipophilicity (cLogP ~3.5) provides the necessary thermodynamic drive to partition into the hydrophobic core of lipid bilayers without becoming trapped in the membrane (a common pitfall for highly lipophilic compounds with LogP > 5).
Fig 1. Passive transcellular membrane diffusion pathway dictated by lipophilicity and low TPSA.
Experimental Workflows for Physicochemical Characterization
To transition from theoretical descriptors to empirical data, rigorous analytical methodologies are required. The protocols below are designed as self-validating systems —meaning they contain internal controls and fail-safes to prevent the propagation of artifactual data, ensuring the highest level of scientific trustworthiness.
Protocol 1: Shake-Flask LC-MS/MS Method for LogD₇.₄ Determination
Expertise & Causality: While computational LogP (cLogP) is useful, it cannot account for complex solvation energies or conformational folding in aqueous media. We utilize the shake-flask method buffered to pH 7.4 (LogD) rather than pure water (LogP) because physiological relevance depends heavily on the ionization state of the molecule in blood plasma.
Self-Validating System: The primary failure mode of shake-flask assays is the formation of micro-emulsions, which artificially inflates the aqueous phase concentration. To ensure trustworthiness, this protocol mandates a post-centrifugation Dynamic Light Scattering (DLS) check. If the Polydispersity Index (PDI) detects nano-emulsions, the assay self-invalidates and triggers ultracentrifugation. Additionally, a reference standard (Testosterone, LogP 3.32) is run in parallel.
Step-by-Step Methodology:
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Solvent Saturation: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases.
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Compound Spiking: Dissolve Methyl 3-(benzylcarbamoyl)benzoate in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of the pre-saturated octanol and 1 mL of pre-saturated PBS (final compound concentration ~50 µM, keeping DMSO < 1%).
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Equilibration: Mechanically shake the vials at 300 rpm for 2 hours at a strictly controlled 25°C to reach thermodynamic equilibrium.
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Phase Separation: Centrifuge the biphasic mixture at 3,000 × g for 15 minutes.
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DLS Quality Control: Extract 100 µL of the aqueous layer and analyze via DLS. Proceed only if no colloidal scattering is detected.
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Quantification: Dilute aliquots from both the octanol and aqueous phases into mobile phase and quantify the concentration ratio using LC-MS/MS (Multiple Reaction Monitoring mode).
Fig 2. Self-validating shake-flask workflow for LogD determination.
Protocol 2: High-Throughput Kinetic Solubility via Laser Nephelometry
Expertise & Causality: Thermodynamic solubility takes days to equilibrate and requires large amounts of API. In early-stage development, kinetic solubility via laser nephelometry provides rapid precipitation thresholds. Because Methyl 3-(benzylcarbamoyl)benzoate is highly crystalline (indicated by its benzoate core), identifying the exact concentration at which it crashes out of solution is critical for designing in vivo dosing vehicles.
Self-Validating System: We run a highly soluble control (Diclofenac) and a poorly soluble control (Amiodarone) on every 96-well plate. If the controls deviate from their established precipitation thresholds by >5%, the plate is discarded. A blank (DMSO + PBS) is used to establish baseline scattering.
Step-by-Step Methodology:
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Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.01 mM) in a 96-well V-bottom plate.
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Aqueous Spiking: Transfer 5 µL from each DMSO dilution well into a flat-bottom UV-transparent 96-well plate containing 195 µL of PBS (pH 7.4). The final DMSO concentration is fixed at 2.5%.
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Incubation: Seal the plate and incubate at 37°C with orbital shaking for 2 hours.
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Nephelometric Readout: Measure the forward light scatter using a laser nephelometer.
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Data Analysis: Plot the scattering intensity against the compound concentration. The kinetic solubility limit is defined as the inflection point where scattering intensity rises >3 standard deviations above the DMSO/PBS blank baseline.
Conclusion
Methyl 3-(benzylcarbamoyl)benzoate presents a highly favorable physicochemical profile for preclinical development. Its calculated TPSA and LogP suggest optimal membrane permeability, while its structural stability allows for rigorous analytical quantification. By employing self-validating methodologies like DLS-verified shake-flask partitioning and nephelometric solubility assays, development teams can confidently establish the formulation parameters required for successful in vivo efficacy studies.
References
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NextSDS Chemical Substance Database Title: Methyl 3-(benzylcarbaMoyl)benzoate — Chemical Substance Information Source: NextSDS URL:[Link]
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MOLBASE Encyclopedia Title: methyl 3-carbamoylbenzoate | 106748-24-7 (Related Precursor & Structural Data) Source: MOLBASE URL:[Link]
